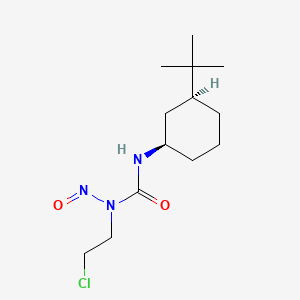
N,N-Bis(2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-methylpropyl)urea: is an organic compound belonging to the class of N-substituted ureas It is characterized by the presence of two isobutyl groups attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.
Hofmann Rearrangement: Another method involves the Hofmann rearrangement of primary amides in the presence of phenyliodine diacetate (PIDA) and an ammonia source.
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Bis(2-methylpropyl)urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate without the need for organic co-solvents .
Análisis De Reacciones Químicas
Types of Reactions:
Nucleophilic Substitution: N,N-Bis(2-methylpropyl)urea can undergo nucleophilic substitution reactions where the isobutyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various N-substituted derivatives, while oxidation and reduction can lead to different functionalized urea compounds.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Bis(2-methylpropyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be employed in the development of new materials .
Biology and Medicine: In biological research, N-substituted ureas are investigated for their potential pharmacological properties. They may exhibit activities such as enzyme inhibition or receptor modulation, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-methylpropyl)urea involves its interaction with specific molecular targets. While detailed studies on this compound are limited, N-substituted ureas generally exert their effects through nucleophilic addition reactions. The isobutyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on target molecules .
Comparación Con Compuestos Similares
N,N-Dimethylurea: This compound has two methyl groups attached to the nitrogen atoms of the urea moiety. It is less bulky compared to N,N-Bis(2-methylpropyl)urea.
N,N-Diethylurea: Similar to N,N-Dimethylurea but with ethyl groups, making it slightly more hydrophobic.
N,N-Diisopropylurea: This compound has isopropyl groups, which are bulkier than methyl or ethyl groups but less so than isobutyl groups.
Uniqueness: this compound is unique due to the presence of isobutyl groups, which provide a balance between steric hindrance and hydrophobicity. This makes it particularly useful in applications where moderate bulk and lipophilicity are advantageous .
Propiedades
Número CAS |
77464-06-3 |
|---|---|
Fórmula molecular |
C9H20N2O |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C9H20N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,12) |
Clave InChI |
BUKFFNWRMNRRNF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN(CC(C)C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
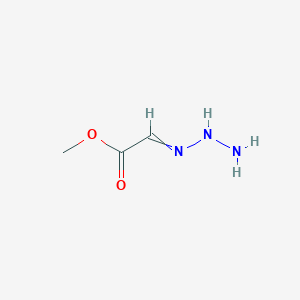
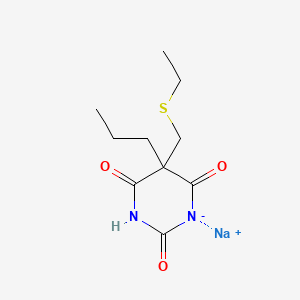
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
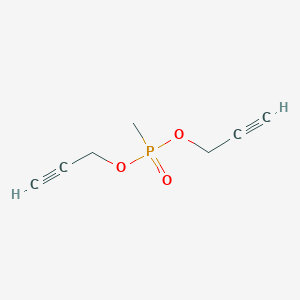

![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)

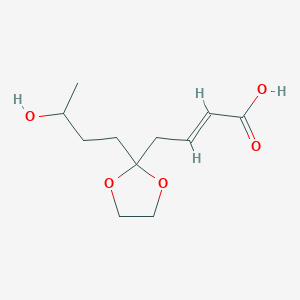
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
